molecular formula C20H26N2O2 B1409037 tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate CAS No. 1858255-32-9

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate

Cat. No.: B1409037
CAS No.: 1858255-32-9
M. Wt: 326.4 g/mol
InChI Key: WBPNNTYEJKYVLX-UHFFFAOYSA-N
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Description

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single fully-substituted carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of a suitable precursor under conditions that promote the formation of the spiro center. This can involve the use of catalysts and specific reaction conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated spirocyclic compound .

Scientific Research Applications

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules that share the spiro center but differ in the attached ring systems. Examples include spirooxindoles and spirotetrahydroquinolines .

Uniqueness

What sets tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate apart is its specific combination of rings and functional groups, which confer unique physicochemical properties. These properties can include improved lipophilicity, aqueous solubility, and metabolic stability compared to other spirocyclic compounds .

Properties

IUPAC Name

tert-butyl spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,1'-cyclopentane]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-19(2,3)24-18(23)22-13-10-15-14-8-4-5-9-16(14)21-17(15)20(22)11-6-7-12-20/h4-5,8-9,21H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNNTYEJKYVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C13CCCC3)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
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tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
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tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
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tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
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tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate
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tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate

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